molecular formula C18H17FN2O4S B2909457 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide CAS No. 950346-35-7

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide

カタログ番号 B2909457
CAS番号: 950346-35-7
分子量: 376.4
InChIキー: VOBHSNUWIKMCRK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide, also known as FX125L, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications.

作用機序

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide exerts its biological effects by inhibiting the activity of the enzyme 6-phosphogluconate dehydrogenase (6PGD), which is involved in the pentose phosphate pathway. This pathway plays a critical role in the production of NADPH, which is required for various cellular processes, including the synthesis of fatty acids and nucleotides, and the detoxification of reactive oxygen species. Inhibition of 6PGD by 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide leads to a decrease in NADPH levels, which in turn leads to oxidative stress, DNA damage, and apoptosis in cancer cells. In addition, inhibition of 6PGD by 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide leads to a decrease in glucose metabolism and an increase in fatty acid oxidation, which improves glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, inhibition of 6PGD by 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide leads to a decrease in oxidative stress and an increase in antioxidant capacity, which protects against neuronal damage and improves cognitive function in animal models of neurodegenerative disorders.
Biochemical and Physiological Effects:
3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis in cancer cells, improvement of glucose tolerance and insulin sensitivity in diabetic animal models, and protection against neuronal damage and improvement of cognitive function in animal models of neurodegenerative disorders. These effects are mediated by the inhibition of 6PGD and the consequent decrease in NADPH levels, leading to oxidative stress, DNA damage, and apoptosis in cancer cells, and improvement of glucose metabolism, fatty acid oxidation, and antioxidant capacity in diabetic animal models and animal models of neurodegenerative disorders.

実験室実験の利点と制限

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has several advantages for lab experiments, including its small molecule size, high potency, and specificity for 6PGD. These properties make it an ideal tool for studying the role of 6PGD in various cellular processes, including cancer cell growth, glucose metabolism, and neuronal function. However, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide also has some limitations for lab experiments, including its potential toxicity and off-target effects. Therefore, careful dose optimization and control experiments are necessary to ensure the specificity and safety of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide in lab experiments.

将来の方向性

There are several future directions for the study of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide, including the identification of its downstream targets and signaling pathways, the optimization of its pharmacokinetic properties, and the development of its derivatives with improved specificity and potency. In addition, the therapeutic potential of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide in various diseases, including cancer, diabetes, and neurodegenerative disorders, needs to be further explored in preclinical and clinical studies. Furthermore, the combination of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, may enhance its therapeutic efficacy and reduce its potential toxicity.

合成法

The synthesis of 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide involves several steps, including the condensation reaction between 2-fluoro-N-(2-formylphenyl)ethanamide and 3-amino-2-oxo-1,3-thiazolidine-4-carboxylic acid, followed by the cyclization reaction with phosphorus oxychloride. The final product is obtained after purification by column chromatography.

科学的研究の応用

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In addition, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, 3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.

特性

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c19-16-7-2-1-4-13(16)8-10-20-18(23)14-5-3-6-15(12-14)21-17(22)9-11-26(21,24)25/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHSNUWIKMCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenethyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。